molecular formula C21H20N4O3S B11711388 4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide CAS No. 308294-60-2

4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide

Cat. No.: B11711388
CAS No.: 308294-60-2
M. Wt: 408.5 g/mol
InChI Key: DUFSQZYDVNWABF-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide is a complex organic compound characterized by the presence of a dimethylsulfamoyl group and a phenyldiazenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the diazotization of aniline derivatives followed by coupling with a benzamide derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide is unique due to its combination of a dimethylsulfamoyl group and a phenyldiazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

308294-60-2

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C21H20N4O3S/c1-25(2)29(27,28)20-14-8-16(9-15-20)21(26)22-17-10-12-19(13-11-17)24-23-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,22,26)

InChI Key

DUFSQZYDVNWABF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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